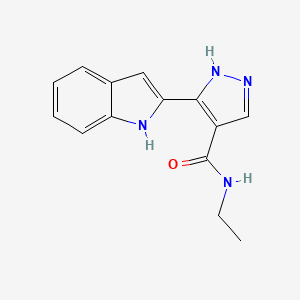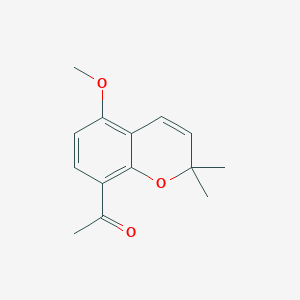![molecular formula C11H10N2O4 B15066853 [(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid CAS No. 88267-83-8](/img/structure/B15066853.png)
[(1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid typically involves the condensation of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of anthranilic acid with acetic anhydride, followed by cyclization and subsequent oxidation to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced techniques may be employed to streamline the production process and ensure consistency in product quality .
Analyse Des Réactions Chimiques
Types of Reactions
2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown promise in biological assays for its potential antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid involves its interaction with specific molecular targets. The quinazolinone core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of key biological pathways, such as those involved in cell proliferation and survival, making it a potential candidate for anticancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinazolinone: The parent compound with a similar core structure but lacking the acetic acid moiety.
2-Methyl-4-oxoquinazolinone: A derivative with a methyl group at the 2-position.
4-Oxo-3,4-dihydroquinazolin-2-yl derivatives: Compounds with various substituents at the 2-position.
Uniqueness
2-((1-Methyl-4-oxo-1,4-dihydroquinazolin-2-yl)oxy)acetic acid is unique due to the presence of the acetic acid moiety, which can enhance its solubility and reactivity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its diverse range of applications .
Propriétés
Numéro CAS |
88267-83-8 |
|---|---|
Formule moléculaire |
C11H10N2O4 |
Poids moléculaire |
234.21 g/mol |
Nom IUPAC |
2-(1-methyl-4-oxoquinazolin-2-yl)oxyacetic acid |
InChI |
InChI=1S/C11H10N2O4/c1-13-8-5-3-2-4-7(8)10(16)12-11(13)17-6-9(14)15/h2-5H,6H2,1H3,(H,14,15) |
Clé InChI |
HGQXNEFEOJIXMT-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C(=O)N=C1OCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B15066771.png)
![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)

![5-Nitro-6,7,8,9-tetrahydro-1H-benzo[g]indole-2,3-dione](/img/structure/B15066812.png)


![5-Ethoxy-1-methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinoline](/img/structure/B15066828.png)



![6-Methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15066862.png)



